(R)-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid
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Overview
Description
®-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid is a spirocyclic compound characterized by its unique structure, which includes an oxygen and nitrogen atom within the spirocyclic framework. This compound has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid typically involves the formation of the spirocyclic ring system through various annulation strategies. One common approach is the iodocyclization of alkenyl alcohols, which incorporates an oxygen atom into the spirocyclic unit . Another method involves the annulation of cyclopentane or four-membered rings . These reactions are often carried out under controlled conditions to ensure the stereoselective formation of the desired product.
Industrial Production Methods
While specific industrial production methods for ®-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid are not extensively documented, the general principles of spirocyclic compound synthesis can be applied. These methods typically involve large-scale reactions with optimized conditions to maximize yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis.
Scientific Research Applications
®-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ®-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid: Similar in structure but with different substituents, leading to variations in biological activity.
6-Benzyl-2-Boc-2,6-diaza-spiro[3.4]octane-8-carboxylic acid:
Uniqueness
®-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid is unique due to its specific stereochemistry and the presence of both oxygen and nitrogen atoms within the spirocyclic ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H11NO3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(8R)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c9-6(10)5-1-2-11-7(5)3-8-4-7/h5,8H,1-4H2,(H,9,10)/t5-/m0/s1 |
InChI Key |
FQNDBCDHMKVMFJ-YFKPBYRVSA-N |
Isomeric SMILES |
C1COC2([C@@H]1C(=O)O)CNC2 |
Canonical SMILES |
C1COC2(C1C(=O)O)CNC2 |
Origin of Product |
United States |
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